3-(4-Isopropoxyphenyl)propanoic acid

Lipophilicity Physicochemical Properties Drug Design

Researchers developing dual PPARα/PPARγ agonists for type 2 diabetes often face reproducibility issues when substituting this scaffold with simpler analogs, as the para-isopropoxy group's elevated logP (XLogP3=2.7) is critical for hydrophobic pocket binding and blood-brain barrier penetration. • Validated scaffold for PPARα/γ agonist synthesis with established class-level biological activity • XLogP3=2.7 vs. methoxy (LogP ~1.8) and ethoxy (XLogP3=2.3) analogs ensures distinct lipophilicity profile • Reliable HPLC/LC-MS reference standard for separating closely related arylpropanoic acid analogs

Molecular Formula C12H16O3
Molecular Weight 208.257
CAS No. 79669-11-7
Cat. No. B2563737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isopropoxyphenyl)propanoic acid
CAS79669-11-7
Molecular FormulaC12H16O3
Molecular Weight208.257
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)CCC(=O)O
InChIInChI=1S/C12H16O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14)
InChIKeyYMSXOGLLGCFBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Isopropoxyphenyl)propanoic Acid: Overview


3-(4-Isopropoxyphenyl)propanoic acid (CAS 79669-11-7) is a para-substituted arylpropanoic acid characterized by an isopropoxy group on the phenyl ring [1]. This compound serves as a versatile building block in organic synthesis, with a molecular weight of 208.25 g/mol and a computed XLogP3 value of 2.7 [2]. Its structural features place it within a broader class of phenylpropanoic acid derivatives used as intermediates in pharmaceutical and agrochemical research .

3-(4-Isopropoxyphenyl)propanoic Acid: Why Substitution Fails


Substitution of the para-isopropoxy group in 3-(4-isopropoxyphenyl)propanoic acid with a smaller alkoxy group (e.g., methoxy or ethoxy) or a hydrogen atom results in quantifiable changes in lipophilicity, as measured by logP [1]. These changes can directly impact the compound's performance as an intermediate in multi-step syntheses, particularly when downstream applications require a specific balance of hydrophobicity for solubility, membrane permeability, or target binding affinity [2]. Therefore, simple substitution with a generic phenylpropanoic acid analog is not scientifically valid without accounting for these physical-chemical property shifts.

3-(4-Isopropoxyphenyl)propanoic Acid: Key Differences from Analogs


Lipophilicity Advantage Over Smaller Alkoxy Analogs

3-(4-Isopropoxyphenyl)propanoic acid exhibits a higher computed logP (XLogP3) value compared to its 4-methoxy and 4-ethoxy analogs, indicating increased lipophilicity [1]. This property is a key differentiator for applications requiring enhanced membrane permeability or altered solubility profiles.

Lipophilicity Physicochemical Properties Drug Design

pKa Shift Relative to Methoxy Analog

The predicted pKa of 3-(4-isopropoxyphenyl)propanoic acid is 4.76 ± 0.10 . This value, characteristic of a typical carboxylic acid, can be compared to the reported pKa of 3-(4-methoxyphenyl)propanoic acid (pKa = 4.31) [1]. The slightly higher pKa suggests marginally weaker acidity, which may influence its ionization state at physiological pH and its reactivity in specific condensation or coupling reactions.

Acid Dissociation Constant pKa Reactivity

Core Scaffold for PPAR Agonists

The α-isopropoxy phenylpropanoic acid scaffold, of which the target compound is a core fragment, is a recognized pharmacophore for dual PPARα/PPARγ agonists with antihyperglycemic potential [1]. This class-level association differentiates it from simple phenylpropanoic acids lacking the isopropoxy group, which are not typically associated with this specific biological activity profile.

PPAR Agonist Antihyperglycemic QSAR

Applications of 3-(4-Isopropoxyphenyl)propanoic Acid


PPAR Agonist Lead Optimization in Metabolic Disorders

Based on its role as the core scaffold for a series of dual PPARα/PPARγ agonists [1], 3-(4-isopropoxyphenyl)propanoic acid is a valuable starting material for medicinal chemistry campaigns targeting type 2 diabetes and related metabolic syndromes. Its use is justified over simpler analogs due to the established class-level biological activity.

Lipophilic Building Blocks for CNS Drug Discovery

The compound's elevated logP (XLogP3 = 2.7) compared to methoxy (LogP ~1.8) and ethoxy (XLogP3 = 2.3) analogs makes it a preferred choice for synthesizing intermediates intended to cross the blood-brain barrier or interact with hydrophobic protein pockets [2].

Specialty Polymers and Agrochemical Intermediates

The presence of both a carboxylic acid group and a para-isopropoxy substituent makes this compound a versatile monomer or precursor for condensation polymers and agrochemicals where a defined level of hydrophobicity is required for material properties or biological activity .

Chromatography and Spectroscopy Standards

Given its distinct physicochemical properties (logP, pKa) and the availability of analytical reference data from vendors , this compound can serve as a reliable standard for developing and validating HPLC or LC-MS methods, particularly when separating or quantifying closely related arylpropanoic acid analogs.

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